molecular formula C10H12BrN5 B8590373 3-Bromo-5-(piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

3-Bromo-5-(piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B8590373
M. Wt: 282.14 g/mol
InChI Key: MFINLMYILJJJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C10H12BrN5 and its molecular weight is 282.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12BrN5

Molecular Weight

282.14 g/mol

IUPAC Name

3-bromo-5-piperazin-1-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H12BrN5/c11-8-7-13-16-4-1-9(14-10(8)16)15-5-2-12-3-6-15/h1,4,7,12H,2-3,5-6H2

InChI Key

MFINLMYILJJJND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=NN3C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-5-chloro-pyrazolo[1,5-a]pyrimidine (15.4 g, 66.2 mmol) and piperazine [110-85-0] (56.8 g, 659.5 mmol) were ground together in a mortar to an intimate mixture and transferred to a 250 mL round bottomed flask containing a magnetic stir bar. The flask was fitted to a reflux condenser, N2 blanketed, and the reaction pot immersed in an ambient temperature oil bath. While the neat solid mixture stirred, the bath was heated to 120° C. over 0.5 h and held at nominal temperature for a total of 2 h. The bath was removed and the molten reaction allowed to cool to approximately 75° C. Ethyl acetate was cautiously added down the condenser to dissolve the reaction product to prevent its setting up into a solid mass. The reaction solution was transferred to a separatory funnel, further diluted with ethyl acetate, and washed with water. The ethyl acetate extract was dried (MgSO4) and evaporated to obtain 16.1 g of clear yellow oil. The oil was crystallized from methanol to provide 15.8 g of light yellow crystalline powder in two crops, mp. 108-109° C. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.51 (s, 1 H) 3.16-3.24 (m, 3 H) 3.38 (s, 1 H) 3.93-4.00 (m, 3 H) 6.85 (d, J=7.83 Hz, 1 H) 8.03 (s, 1 H) 8.78 (d, J=8.08 Hz, 1 H) 9.61 (br. s., 1 H). 13C NMR (100 MHz, DMSO-d6) δ ppm 41.25, 42.16, 77.73, 97.78, 136.77, 144.01, 144.18, 155.53. LRMS (ESI) m/z 282.0/284.0 [(M+H)]+, calc'd for C10H12BrN5: 282.14.
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